Physical State and Melting Point Differentiates 4-Methyl-2-phenylthiazole from Unsubstituted 2-Phenylthiazole
The introduction of a methyl group at the 4-position of the thiazole ring profoundly alters the physical state of the compound. 4-Methyl-2-phenylthiazole is a low-melting solid (melting point 29.5 °C) at ambient temperature, whereas its direct analog 2-phenylthiazole (lacking the 4-methyl substituent) is a liquid at room temperature (melting point not applicable; boiling point 277.4 °C) [1]. This difference is critical for applications requiring solid-state handling, storage, or formulation, such as in solid-phase synthesis or when precise weighing of a solid intermediate is preferred over handling a liquid reagent . The predicted octanol-water partition coefficient (LogP) of 4-Methyl-2-phenylthiazole is approximately 3.0, compared to a predicted pKa of 2.43 for 2-phenylthiazole, indicating significantly higher lipophilicity for the methyl-substituted derivative [2].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 29.5 °C |
| Comparator Or Baseline | 2-Phenylthiazole: Not applicable (liquid at RT, boiling point 277.4 °C) |
| Quantified Difference | N/A (phase change: solid vs. liquid at 25 °C) |
| Conditions | Standard ambient pressure |
Why This Matters
This phase difference directly impacts procurement decisions for laboratories requiring solid reagents for ease of handling, precise weighing, and long-term storage stability.
- [1] CAS Common Chemistry. 4-Methyl-2-phenylthiazole. CAS, a division of the American Chemical Society. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=1826-17-1 View Source
- [2] Molaid. 4-甲基-2-苯基噻唑 | 1826-17-1. Retrieved from https://www.molaid.com/MS_187596 View Source
